ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate

Description

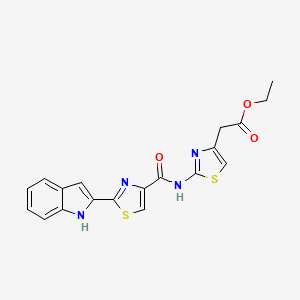

Ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole-indole hybrid scaffold. Its structure includes an ethyl ester group, two thiazole rings, a carboxamido linker, and a 1H-indol-2-yl moiety. Its synthesis likely involves multi-step reactions, such as cyclization or coupling, analogous to methods used for structurally related thiazole-indole hybrids (e.g., Scheme 2 in ) .

Properties

IUPAC Name |

ethyl 2-[2-[[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S2/c1-2-26-16(24)8-12-9-28-19(20-12)23-17(25)15-10-27-18(22-15)14-7-11-5-3-4-6-13(11)21-14/h3-7,9-10,21H,2,8H2,1H3,(H,20,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYCRQUXVPDFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate is a complex compound that is part of the indole derivatives family. Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives, in general, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives, it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Biological Activity

Ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate is a complex compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 412.48 g/mol. The compound features an indole moiety linked to thiazole rings, which are known for their biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C19H16N4O3S2 |

| Molecular Weight | 412.48 g/mol |

| IUPAC Name | Ethyl 2-[2-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |

This compound exhibits a range of biological activities through various mechanisms:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Thiazole derivatives often display significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, derivatives with thiazole rings have been reported to exhibit IC50 values as low as 1.61 µg/mL against certain tumor cells .

- Antimicrobial Effects : Indole and thiazole derivatives are recognized for their antimicrobial properties. This compound has been utilized in studies exploring its effectiveness against bacterial strains, showing significant inhibition zones in disc diffusion assays.

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory actions, likely through the modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Study 1: Anticancer Efficacy

In a study examining the effects of thiazole derivatives on cancer cells, this compound demonstrated a significant reduction in cell viability in various cancer lines. The study highlighted the importance of the thiazole ring in enhancing anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed substantial effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a therapeutic agent in treating bacterial infections .

Study 3: Mechanistic Insights

A detailed mechanistic study indicated that this compound interacts with specific enzymes involved in cellular signaling pathways, potentially altering their activity and leading to therapeutic effects.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

Ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate has been studied for its antimicrobial properties. Compounds with similar thiazole and indole structures have shown efficacy against various bacterial strains, indicating that this compound may exhibit comparable activity . -

Anti-inflammatory Effects :

The indole structure is associated with anti-inflammatory properties. Research on related compounds suggests that this compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases . -

Neuropharmacology :

Compounds containing indole and thiazole rings have been investigated for neuroprotective effects. The interaction of this compound with neurotransmitter receptors could provide insights into its potential use in neurodegenerative disorders .

Case Studies

Several studies have highlighted the biological activities of compounds similar to this compound:

Comparison with Similar Compounds

Substituent Effects on Thiazole Cores

- Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate (CAS 101346-41-2): This analogue replaces the indole-carboxamido group with a 4-methoxyphenyl substituent. Molecular weight: 277.34 g/mol .

- Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate (CAS 886503-50-0) : The hydroxyl group introduces hydrogen-bonding capability, which may influence solubility and target binding. Molecular weight: 263.31 g/mol .

- This alteration could affect interactions with hydrophobic enzyme pockets .

Modifications in Linker and Side Chains

- Ethyl 2-(2-(2-chloroacetamido)thiazol-4-yl)acetate (CAS 19749-93-0) : The chloroacetamido group introduces electrophilicity, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in biological targets. Similarity score: 0.87 compared to the target compound .

- NMR data (δ 1.25 ppm for ethyl CH3) suggest similar ester stability .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The indole moiety in the target compound may enhance binding to hydrophobic enzyme pockets compared to phenyl or furan derivatives .

- Synthetic Scalability : High yields (>90%) for analogous thiazoles () suggest feasible large-scale synthesis of the target compound .

- Biological Potential: While direct data is lacking, structural parallels to aromatase inhibitors () and cytotoxic agents () justify further pharmacological screening .

Q & A

Basic: What synthetic methodologies are commonly used to prepare ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate?

The synthesis typically involves multi-step reactions starting with thiazole ring formation. For example, ethyl 4-bromo-3-oxobutanoate can react with benzothioamide derivatives under reflux in absolute ethanol to generate thiazole intermediates (e.g., ethyl (2-phenyl-1,3-thiazol-4-yl)acetate) . Subsequent coupling with 3-formyl-1H-indole-2-carboxylate derivatives via condensation in acetic acid (reflux for 3–5 h) introduces the indole-thiazole hybrid structure . Key steps include ether extraction, sodium sulfate drying, and recrystallization from DMF/acetic acid mixtures for purification .

Advanced: How can reaction conditions be optimized to improve yields of thiazole-containing intermediates?

Optimization involves adjusting stoichiometry, solvent choice, and reaction time. For example, using a 1:1.1 molar ratio of 2-aminothiazol-4(5H)-one to 3-formyl-indole derivatives in acetic acid with sodium acetate as a base minimizes side reactions and improves crystallinity . Reflux duration (3–5 h) balances reaction completion and decomposition risks. Spectral data (e.g., NMR, IR) and microanalysis (within 0.4% of theoretical values) validate purity .

Basic: What spectroscopic and analytical techniques confirm the structural integrity of this compound?

1H/13C NMR and IR spectroscopy identify functional groups (e.g., ester carbonyls, indole NH). Mass spectrometry (MS) confirms molecular weight, while microanalysis validates elemental composition (C, H, N, S) within 0.4% deviation . Single-crystal X-ray diffraction (as in related thiazole derivatives) provides definitive structural confirmation by resolving bond lengths and angles .

Advanced: How do molecular docking studies inform the design of derivatives with enhanced antifungal activity?

Molecular docking against fungal targets (e.g., CYP51 or β-tubulin) identifies key interactions, such as hydrogen bonding between the indole NH and active-site residues. Modifications to the thiazole carboxamido group (e.g., introducing electron-withdrawing substituents) can improve binding affinity . Computational models should be validated with in vitro antifungal assays (e.g., MIC against Candida spp.) to correlate docking scores with biological activity.

Advanced: How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

Contradictions often arise from subtle structural differences (e.g., substituent positioning) or assay variability. A systematic approach includes:

- Comparative SAR Studies : Test derivatives with incremental modifications (e.g., halogenation at indole positions) .

- Assay Standardization : Use consistent protocols (e.g., CLSI guidelines for antifungal testing) to minimize variability.

- Metabolic Stability Analysis : Assess if pharmacokinetic factors (e.g., ester hydrolysis) influence activity discrepancies .

Basic: What purification strategies are effective for isolating thiazole-indole hybrids post-synthesis?

Ether extraction effectively removes polar by-products, while anhydrous sodium sulfate drying eliminates residual water . Recrystallization from DMF/acetic acid (1:1 v/v) enhances crystallinity . For challenging separations, column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) resolves structurally similar impurities.

Advanced: How can researchers design derivatives to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the ethyl ester moiety .

- Metabolic Stability : Replace labile ester groups with amides or heterocycles resistant to hydrolysis .

- Pro-drug Strategies : Mask reactive groups (e.g., using tert-butoxycarbonyl protection) to enhance bioavailability .

Advanced: What are the common side reactions during thiazole-indole hybrid synthesis, and how are they mitigated?

- Oxidative By-products : Thiazole rings may oxidize under prolonged reflux. Adding antioxidants (e.g., BHT) or inert atmospheres (N2/Ar) suppresses this .

- Ester Hydrolysis : Acidic conditions can hydrolyze ethyl esters. Use milder acids (e.g., acetic acid instead of HCl) and monitor reaction pH .

- Cross-Coupling Intermediates : Unreacted 3-formyl-indole derivatives can form dimers. Excess thiazole-4(5H)-one (1.1 equiv) ensures complete coupling .

Basic: What in vitro assays are recommended for evaluating the biological activity of this compound?

- Antifungal Activity : Broth microdilution (CLSI M27/M38) against Aspergillus and Candida species .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

- Enzyme Inhibition : Fluorometric assays (e.g., CYP51 activity in fungal lysates) .

Advanced: How can computational tools predict the reactivity of the thiazole-indole scaffold in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, identifying reactive sites. For example, the thiazole C-4 position shows higher electrophilicity, making it prone to nucleophilic attack . Molecular dynamics simulations further predict solvation effects and transition states for SN2 mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.